molecular formula C6H10O2 B11952160 (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone CAS No. 80009-59-2

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone

Cat. No.: B11952160
CAS No.: 80009-59-2
M. Wt: 114.14 g/mol
InChI Key: PXIPZIPSDBXFQR-WHFBIAKZSA-N
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Description

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is a chiral lactone compound with significant importance in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone typically involves diastereoselective reduction methods. One common approach is the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones using L-Selectride at temperatures ranging from -20°C to room temperature . This method yields the desired product with high diastereoselectivity and excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of diastereoselective reduction and the use of chiral pool starting materials are likely employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with hydroxymethyl groups instead of methyl groups.

    (4S,5S)-germacrone 4,5-epoxide: A sesquiterpene with a similar stereochemical configuration.

    Curdione: Another sesquiterpene with related structural features

Uniqueness

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is unique due to its specific chiral centers and the resulting stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a model compound for studying chiral interactions in various scientific fields.

Properties

CAS No.

80009-59-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(4S,5S)-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

PXIPZIPSDBXFQR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]1C

Canonical SMILES

CC1CC(=O)OC1C

Origin of Product

United States

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